CU(II) Meso-tetra(4-carboxyphenyl)porphine, a synthetic porphyrin, holds significant promise in the field of catalysis due to its unique properties. One of its most studied applications is in water oxidation catalysis, a process crucial for generating clean and sustainable hydrogen fuel. Research has shown that this compound can efficiently convert water into oxygen and protons under light irradiation [, , ]. This finding holds great potential for developing efficient and environmentally friendly methods for hydrogen production.
Furthermore, CU(II) Meso-tetra(4-carboxyphenyl)porphine has been explored as a catalyst for photocatalytic degradation of various pollutants. Studies have demonstrated its effectiveness in degrading organic contaminants like dyes, pharmaceuticals, and pesticides in water under light exposure [, , ]. This ability highlights its potential application in environmental remediation technologies.
Copper(II) meso-tetra(4-carboxyphenyl)porphine is a synthetic porphyrin compound characterized by its complex structure and unique properties. With the molecular formula and a molecular weight of approximately 852.32 g/mol, this compound features a central copper ion coordinated to a meso-tetra(4-carboxyphenyl)porphyrin ligand. The presence of carboxyphenyl groups enhances its solubility and facilitates interactions with biological systems, making it a subject of interest in various fields, including biochemistry and materials science .
The mechanism of action of CuTPP primarily revolves around its photocatalytic properties. When light is absorbed, CuTPP undergoes electronic excitation. This excited state can then participate in various reactions, such as:
The specific mechanism depends on the targeted reaction and the reaction environment.
This compound exhibits notable biological activities, particularly in the context of photodynamic therapy and as a photosensitizer in biological systems. Its ability to generate reactive oxygen species upon light activation makes it useful for:
The synthesis of copper(II) meso-tetra(4-carboxyphenyl)porphine typically involves:
Copper(II) meso-tetra(4-carboxyphenyl)porphine has diverse applications across various fields:
Interaction studies involving copper(II) meso-tetra(4-carboxyphenyl)porphine focus on its behavior in biological systems and its interactions with other molecules. Key findings include:
Several compounds share structural or functional similarities with copper(II) meso-tetra(4-carboxyphenyl)porphine. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Nickel(II) meso-tetra(4-carboxyphenyl)porphine | Selective sensor for nickel ions; different metal center | |
| Zinc(II) meso-tetra(4-carboxyphenyl)porphine | Used in biochemistry for enzyme mimicking | |
| Iron(III) meso-tetra(4-carboxyphenyl)porphine | Exhibits different redox properties; potential in catalysis |
Copper(II) meso-tetra(4-carboxyphenyl)porphine stands out due to its specific photophysical properties and biological activities that are enhanced by the presence of the copper ion, which can facilitate unique interactions not observed with other metalated porphyrins. Its application as both a sensor and a catalyst further distinguishes it within this class of compounds .
CuTCPP’s square-planar CuN₄ coordination environment enables unique CO₂ activation mechanisms through axial ligand interactions. Density functional theory (DFT) calculations reveal that the carboxyphenyl substituents lower the activation barrier for *CO intermediate formation by 0.38 eV compared to non-functionalized porphyrins [7] [9]. This occurs via stabilization of the Cu(I)-CO adduct, with the porphyrin macrocycle providing π-backbonding to strengthen metal–CO interactions [5].
Selectivity toward C₁ vs C₂ products is governed by three key factors:
Table 1: Product Selectivity of CuTCPP-Based Catalysts
| Catalyst Structure | Potential (V vs RHE) | Formate FE (%) | Acetate FE (%) | C₂H₄ FE (%) |
|---|---|---|---|---|
| Cu₂(CuTCPP) nanosheets [4] | -1.55 | 68.4 | 16.8 | 0 |
| Cu₂O/Cu-CuTCPP [8] | -1.30 | 12.1 | 9.7 | 61.8 |
| CuTCPP molecular [7] | -0.98 | 0 | 0 | 34.2 |
The potential-dependent product distribution arises from competing adsorption strengths: at ≤-1.3 V, CO coverage exceeds 0.8 ML, enabling C–C coupling via surface-confined *CO–CHO interactions [8] [9]. Above -1.0 V, isolated *COOH intermediates dominate, yielding formate through *OCHO stabilization [4].
Cathodic restructuring of CuTCPP-based MOFs generates three distinct active sites:
Operando X-ray absorption spectroscopy shows that CuTCPP MOFs undergo three-stage restructuring:
The optimal formate production at -1.55 V correlates with Stage II restructuring, where partially reduced Cu⁺ centers adjacent to intact porphyrin ligands facilitate a two-step pathway:
$$
\text{CO}2 + \text{H}^+ + \text{e}^- \xrightarrow{\text{CuN}4} \text{OCHO} \xrightarrow{-0.38\,\text{eV}} \text{HCOO}^-
$$
$$
2\text{CO} + 2\text{H}^+ + 2\text{e}^- \xrightarrow{\text{Cu}2\text{O}} *\text{OCCO} \xrightarrow{-0.72\,\text{eV}} \text{CH}3\text{COO}^-
$$
This dual-pathway mechanism explains the simultaneous high formate (68.4%) and acetate (16.8%) Faradaic efficiencies observed in Cu₂(CuTCPP) nanosheets [4].
The CuTCPP ligand architecture enables four synergistic mechanisms with copper oxides:
Electronic Modulation: Carboxyl groups withdraw electron density from Cu centers, lowering the d-band center by 1.2 eV versus non-carboxylated analogs [6] [8]. This weakens CO adsorption (ΔGCO = -0.23 eV) compared to pure Cu₂O (ΔG*CO = -0.57 eV), preventing catalyst poisoning [8] [9].
Confinement Effects: The 1.2 nm pores in CuTCPP MOFs restrict nanoparticle growth to <3 nm during cathodization, creating high-edge-density Cu⁰ nanostructures [4] [8]. This increases the proportion of undercoordinated sites from 12% (bulk Cu) to 41% (MOF-confined Cu), as confirmed by CO stripping voltammetry [9].
Proton Relay Networks: The porphyrin’s phenolic -OH groups (pKₐ ≈ 9.2) buffer local pH during high-current operation (-10 mA/cm²), maintaining surface H⁺ concentration at 0.1 mM versus 10 μM in unmodified Cu [7] [9].
Intermediate Stabilization: Transient Cu²⁺–O–Cu⁺ bridges between oxide clusters and porphyrin ligands lower the activation energy for C–C coupling by 0.45 eV through charge delocalization [8]. This is evidenced by a 190 mV positive shift in the catalytic wave for ethylene production versus non-porphyrin catalysts [3] [8].
Table 2: Synergy Metrics in CuTCPP-Cu₂O Hybrid Catalysts
| Parameter | CuTCPP-Cu₂O [8] | Cu₂O Alone | Enhancement Factor |
|---|---|---|---|
| C₂H₄ Current Density (mA/cm²) | 7.96 | 1.70 | 4.68× |
| Tafel Slope (mV/dec) | 118 | 143 | 1.21× |
| CO₂ Adsorption Capacity (mmol/g) | 9.8 | 2.1 | 4.67× |
| Operational Stability (h) | 48 | 6 | 8× |
The hybrid catalyst’s durability stems from the porphyrin matrix preventing copper aggregation – in situ TEM shows 92% nanoparticle size retention after 10⁴ potential cycles versus 23% for unprotected Cu₂O [8] [9].
The fluorescence enhancement mechanism in cyanide ion detection using copper(II) meso-tetra(4-carboxyphenyl)porphine operates through a sophisticated interplay of metal coordination chemistry and photophysical processes. The primary mechanism involves the direct coordination of cyanide ions to the copper center, which fundamentally alters the electronic structure of the metalloporphyrin complex [1] [3].
The copper(II) center in meso-tetra(4-carboxyphenyl)porphine exhibits a strong affinity for cyanide ions, forming stable coordination complexes that significantly modify the photophysical properties of the system. When cyanide ions bind to the copper center, they function as strong-field ligands that influence the d-orbital splitting patterns and electronic transitions within the metalloporphyrin framework [1]. This coordination event triggers changes in the frontier molecular orbitals, particularly affecting the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly correlates with observable fluorescence enhancement or quenching phenomena.
The immobilized copper-complexed meso-tetra(4-carboxyphenyl)porphine systems demonstrate remarkable sensitivity, with detection limits reaching below 2 parts per billion (41 nanomolar) and response times of 6 seconds or less [1]. The rapid kinetics of cyanide binding to the copper center enables real-time monitoring applications, making this system particularly valuable for environmental monitoring scenarios where immediate detection is crucial.
Alternative fluorescence enhancement mechanisms involve competitive coordination strategies, where cyanide ions compete with existing ligands for coordination sites on the metalloporphyrin complex. Research has demonstrated that tetraphenylethene-coordinated copper-iodide complexes exhibit fluorescence enhancement upon cyanide exposure through competitive coordination between cyanide ions and the original ligands [4]. This mechanism results in detection limits of 0.1 micromolar with excellent selectivity and sensitivity characteristics.
The competitive coordination approach offers several advantages, including reversibility of the sensing process and the ability to discriminate between different anionic species based on their relative binding affinities. The fluorescence enhancement observed in these systems stems from the disruption of photoinduced electron transfer processes that normally quench the fluorescence of the organic chromophore components [4].
The signal transduction pathways in cyanide-responsive porphyrin systems involve multiple photophysical processes, including photoinduced electron transfer, fluorescence resonance energy transfer, and intramolecular charge transfer mechanisms [5] [6]. The reduced intramolecular charge transfer mechanism has been identified as particularly effective for physiologically relevant cyanide detection, enabling fluorescence enhancement in the presence of high concentrations of potential interferents such as chloride ions [5].
Dicyanovinyl-appended porphyrin systems represent another class of cyanide-responsive fluorescent probes that operate through nucleophilic addition mechanisms. These chemodosimeters exhibit detection limits ranging from 0.023 to 0.082 parts per million, significantly below the permissible environmental limits [3]. The mechanism involves the addition of cyanide ions to the dicyanovinyl acceptor groups, which disrupts the electronic conjugation between the acceptor and the porphyrin core, resulting in measurable fluorescence changes.
| System | Detection Limit | Response Time | Mechanism |
|---|---|---|---|
| Copper-complexed TCPP films | < 2 ppb (41 nM) | ≤ 6 seconds | Cyanide binding to copper center [1] |
| Tetraphenylethene-copper-iodide complex | 0.1 μM | Not specified | Competitive coordination [4] |
| Dicyanovinyl porphyrin chemodosimeters | 0.023-0.082 ppm | Not specified | Cyanide addition to acceptor [3] |
| Pyrimidine-based chemosensor | 0.320 μM | Few seconds | Copper displacement approach [7] |
Copper(II) meso-tetra(4-carboxyphenyl)porphine demonstrates exceptional performance as an electrochemical biosensor for ascorbic acid quantification through multiple electrochemical techniques. The metalloporphyrin complex exhibits remarkable electrocatalytic activity toward ascorbic acid oxidation, enabling sensitive and selective detection across physiologically relevant concentration ranges [8] [9].
The integration of copper(II) meso-tetra(4-carboxyphenyl)porphine into metal-organic framework structures significantly enhances the electrochemical performance for ascorbic acid detection. Copper-TCPP metal-organic frameworks deposited on glassy carbon electrodes demonstrate superior electrocatalytic activities compared to bare electrodes, with substantial improvements in both sensitivity and selectivity [8] [9].
The electrochemical performance varies significantly across different voltammetric techniques. Cyclic voltammetry measurements yield detection limits of 1.08 micromolar with linear ranges extending from 0.45 to 2.10 millimolar. Differential pulse voltammetry provides enhanced sensitivity with detection limits of 0.14 micromolar and linear ranges from 0.75 to 2.025 millimolar. Chronoamperometry techniques achieve the lowest detection limits of 0.049 micromolar with linear ranges spanning 0.3 to 2.4 millimolar [8].
Photoelectrochemical sensing platforms based on copper(II) meso-tetra(4-carboxyphenyl)porphine metal-organic frameworks exhibit superior performance characteristics compared to purely electrochemical methods. The photoelectrochemical approach leverages the strong absorption properties of the metalloporphyrin components in the visible light spectrum (400-700 nanometers) to generate photocurrents that correlate with ascorbic acid concentrations [8] [9].
The photoelectrochemical sensing platform demonstrates extended linear concentration ranges from 7.5 to 480 micromolar, offering broader dynamic ranges compared to traditional electrochemical methods. The enhanced performance stems from the efficient charge separation and transfer processes facilitated by the porphyrin chromophore under light irradiation [9].
The electrochemical sensing mechanism involves the catalytic oxidation of ascorbic acid at the copper center of the metalloporphyrin complex. The copper(II) ion serves as the active catalytic site, facilitating the two-electron oxidation of ascorbic acid to dehydroascorbic acid [10]. The carboxyphenyl substituents enhance the water solubility and facilitate favorable interactions with the ascorbic acid substrate, improving the overall sensing performance.
The electrocatalytic activity is attributed to the synergistic effects between the copper center and the porphyrin macrocycle. The porphyrin ring system provides electronic stabilization for the copper center while maintaining optimal redox properties for ascorbic acid oxidation. The presence of carboxyl groups enhances the local concentration of ascorbic acid near the electrode surface through electrostatic interactions [8] [9].
| Method | Detection Limit | Linear Range | Enhancement Factor |
|---|---|---|---|
| Cyclic Voltammetry | 1.08 μM | 0.45-2.10 mM | 77.41% current increase [10] |
| Differential Pulse Voltammetry | 0.14 μM | 0.75-2.025 mM | Not specified |
| Chronoamperometry | 0.049 μM | 0.3-2.4 mM | Not specified |
| Photoelectrochemical | Not specified | 7.5-480 μM | Enhanced sensitivity [8] |
Comparative studies with other metalloporphyrin systems demonstrate the superior performance of copper(II) meso-tetra(4-carboxyphenyl)porphine for ascorbic acid detection. Cobalt(II) porphyrin complexes immobilized on silica-titania supports exhibit detection limits of 1.9 micromolar with linear ranges from 7.0 to 70.0 micromolar [10]. Two-dimensional conductive metal-organic frameworks based on copper show detection limits of 2.4 micromolar with extended linear ranges from 25 to 1645 micromolar [11].
The enhanced performance of copper(II) meso-tetra(4-carboxyphenyl)porphine systems is attributed to the optimal combination of the copper coordination environment and the carboxyphenyl substituents, which provide both catalytic activity and favorable substrate interactions. The electrochemical impedance spectroscopy studies reveal that the charge transfer resistance decreases by 97.58% compared to bare glassy carbon electrodes, confirming the enhanced electron transfer kinetics [9].
Photoelectrochemical signal amplification strategies employing copper(II) meso-tetra(4-carboxyphenyl)porphine encompass diverse approaches that leverage the unique photophysical and electrochemical properties of metalloporphyrin systems. These strategies focus on enhancing light harvesting efficiency, improving charge separation and transfer processes, and optimizing interfacial properties to maximize photocurrent generation [12] [13] [14].
The electrostatic assembly approach represents a sophisticated signal amplification strategy that significantly enhances photoelectrochemical responses through controlled molecular organization. Research demonstrates that in situ electrostatic assembly of ionic liquids with meso-tetra(4-carboxyphenyl)porphine can achieve photoelectrochemical response enhancements of 4.3-fold compared to unmodified systems [12].
The mechanism involves the electrostatic interaction between positively charged ionic liquid cations and the negatively charged carboxylate groups of the porphyrin substituents. This assembly process creates ordered molecular arrangements that facilitate efficient charge separation and transfer processes. The enhanced performance is attributed to improved light absorption characteristics and reduced charge recombination rates [12].
The solvent composition plays a critical role in the electrostatic assembly process. Water-dimethyl sulfoxide binary solvents with 90% water content demonstrate 6.7-fold photocurrent increases compared to pure dimethyl sulfoxide systems. This enhancement stems from the favorable solvation environment that promotes optimal molecular organization and charge transfer kinetics [12].
Plasmonic enhancement represents another powerful approach for photoelectrochemical signal amplification in porphyrin-based systems. Silver nanoprisms with controlled aspect ratios serve as plasmonic nano-antennae that significantly enhance the photocurrent generation of tetrakis(p-carboxyphenyl)porphyrin systems [15].
Small aspect ratio silver nanoprisms provide enhancement factors of 37-fold in the wavelength range of 460-610 nanometers, while large aspect ratio nanoprisms achieve 35-fold enhancements in the 610-690 nanometer range. The combined use of both nanoprism types enables broadband photocurrent enhancement across the entire visible spectrum [15].
The plasmonic enhancement mechanism involves localized surface plasmon resonance effects that concentrate electromagnetic fields near the porphyrin chromophores, increasing the effective light absorption cross-section and promoting efficient charge carrier generation. The wavelength-dependent enhancement enables selective optimization for specific spectral regions based on the target analyte absorption characteristics [15].
Semiconductor heterojunction formation provides an effective strategy for enhancing photoelectrochemical performance through improved charge separation and transfer processes. The integration of copper(II) meso-tetra(4-carboxyphenyl)porphine with semiconductor materials creates favorable band alignment conditions that facilitate efficient photogenerated charge separation [16] [17].
Titanium dioxide-based heterojunctions with metalloporphyrin sensitizers demonstrate enhanced photoelectrochemical water oxidation performance through synergistic effects between the semiconductor and the molecular chromophore. The porphyrin component extends the light absorption range into the visible spectrum while the semiconductor provides efficient charge collection and transport pathways [18] [17].
The photoelectrochemical mechanism involves photoexcitation of the porphyrin chromophore, followed by electron injection into the semiconductor conduction band and hole scavenging by suitable electron donors. The axial coordination strategy for porphyrin immobilization on semiconductor surfaces promotes enhanced electronic coupling and improved charge transfer efficiency [18].
Multiple signal amplification mechanisms contribute to the enhanced photoelectrochemical performance of copper(II) meso-tetra(4-carboxyphenyl)porphine systems. Dual-signal amplification strategies combine inorganic-organic nanocomposite sensitization with enzymatic target recycling processes to achieve remarkable sensitivity enhancements [13].
The dual amplification approach involves cadmium telluride quantum dots covalently linked with meso-tetra(4-carboxyphenyl)porphine to form inorganic-organic nanocomposites that serve as sensitization agents. The quantum dot component provides efficient light harvesting and charge generation, while the porphyrin component facilitates charge transfer and extends the spectral response range [13].
Lambda-exonuclease-assisted target recycling provides additional signal amplification through enzymatic cleavage processes that generate multiple signaling events from single target recognition events. This approach enables detection limits as low as 25.6 attomolar with dynamic ranges spanning five orders of magnitude [13].
| Strategy | Enhancement Factor | Mechanism | Applications |
|---|---|---|---|
| Electrostatic assembly | 4.3-fold | Enhanced light absorption and charge separation [12] | Biosensing platforms |
| Plasmonic enhancement | 37-fold (small AgPRs) | Localized surface plasmon resonance [15] | Broadband photocurrent enhancement |
| Heterojunction formation | Not specified | Improved charge separation and transfer [18] | Water oxidation catalysis |
| Dual-signal amplification | Not specified | Nanocomposite sensitization and enzymatic recycling [13] | Ultrasensitive detection |
Target-induced signal modulation strategies provide selective photoelectrochemical responses through analyte-specific binding events that alter the photocurrent generation characteristics. These approaches leverage the specific interactions between target molecules and the metalloporphyrin sensing elements to produce measurable changes in photoelectrochemical signals [19].
The signal quencher release mechanism represents an innovative approach where target binding events trigger the release of photocurrent quenching species, resulting in enhanced photoelectrochemical responses. Copper nanoclusters serve as signal quenchers that can be selectively released upon target recognition, leading to photocurrent recovery and signal amplification [19].